(2Z)-2-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile
Description
(2Z)-2-({[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile (CAS: 81518-41-4) is a nitrile-containing thiazole derivative with a molecular formula of C₁₇H₁₆BrN₃OS and a molecular weight of 390.3 g/mol . Its structure features:
- A thiazole ring substituted with a 4-bromophenyl group at position 2.
- An enamine linkage (Z-configuration) connecting the thiazole amino group to a methylidene unit.
- A branched pentanenitrile backbone with 4,4-dimethyl and 3-oxo functional groups .
While specific physical data (e.g., melting point, solubility) are unavailable, its structural features suggest moderate polarity and steric hindrance due to the dimethyl substituents .
Properties
IUPAC Name |
(2Z)-2-[[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]methylidene]-4,4-dimethyl-3-oxopentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3OS/c1-17(2,3)15(22)12(8-19)9-20-16-21-14(10-23-16)11-4-6-13(18)7-5-11/h4-7,9-10H,1-3H3,(H,20,21)/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMJIFGXQLJQNZ-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC1=NC(=CS1)C2=CC=C(C=C2)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\NC1=NC(=CS1)C2=CC=C(C=C2)Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile , also known by its CAS number 81518-41-4 , is a complex organic molecule featuring a thiazole ring and a bromophenyl group. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes a thiazole ring, which is known for its biological significance, and a 4-bromophenyl group that may enhance its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H16BrN3OS |
| Molecular Weight | 396.29 g/mol |
| CAS Number | 81518-41-4 |
| IUPAC Name | This compound |
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. Specifically, compounds similar to this compound have shown effectiveness against various bacterial strains. For instance, studies have reported that thiazole-containing compounds can inhibit the growth of Gram-positive and Gram-negative bacteria through mechanisms such as enzyme inhibition and disruption of cell wall synthesis .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Thiazole derivatives are often investigated for their ability to interfere with cancer cell proliferation. In vitro studies have demonstrated that compounds with similar thiazole motifs can induce apoptosis in cancer cells by activating caspases and modulating signaling pathways related to cell survival .
The biological activity of this compound is likely mediated through interactions with specific molecular targets. The thiazole ring may interact with enzymes or receptors involved in critical cellular processes, leading to alterations in metabolic pathways. This could result in either the inhibition or activation of various biological functions .
Study 1: Antimicrobial Efficacy
A study conducted by Pandeya et al. (1999) evaluated the antimicrobial properties of various thiazole derivatives. The results indicated that compounds with similar structures to (2Z)-2 exhibited significant inhibitory effects against both bacterial and fungal strains. The study utilized standard disk diffusion methods to assess efficacy and reported minimum inhibitory concentrations (MICs) for several tested organisms.
Study 2: Anticancer Activity
In a separate investigation focusing on anticancer properties, Gududuru et al. (2004) explored the effects of thiazole derivatives on human cancer cell lines. The results showed that these compounds could reduce cell viability significantly at micromolar concentrations, indicating their potential as therapeutic agents against cancer.
Comparison with Similar Compounds
Structural Analogs in Heterocyclic Chemistry
The compound belongs to the thiazole family, which is distinct from related heterocycles like thiadiazoles (e.g., compounds in ) and benzotriazoles . Key differences include:
| Feature | This Compound | Thiadiazoles (e.g., 1,2,3-thiadiazoles) | Benzotriazoles |
|---|---|---|---|
| Ring Structure | Thiazole (1 sulfur, 1 nitrogen) | Thiadiazole (2 nitrogens, 1 sulfur) | Benzene fused with triazole (3 nitrogens) |
| Aromaticity | Moderately aromatic with π-conjugation | Less aromatic due to electron-deficient nature | Highly aromatic with extended conjugation |
| Substituent Effects | Bromophenyl enhances electron-withdrawing properties | Aryl/heteroaryl groups modify reactivity in electrophilic substitutions | Bulky substituents increase steric hindrance |
| Typical Applications | Potential bioactive/pharmaceutical uses (common in thiazoles) | Agrochemical intermediates, photoactive materials | Corrosion inhibitors, ligands in catalysis |
Substituent-Driven Electronic and Steric Effects
Comparison with Other Thiazole Derivatives:
- Bromine vs. Other Halogens : The bromine atom in this compound offers a balance of steric bulk and moderate electronegativity compared to chlorine (smaller, more electronegative) or iodine (larger, polarizable). This affects its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) relative to chloro- or iodo-analogs .
- Dimethyl vs.
Stereochemical and Functional Group Comparisons
The Z-configuration of the enamine group dictates spatial arrangement, influencing interactions with biological targets (e.g., enzymes) or materials. For example:
- E-isomer analogs may exhibit reduced binding affinity due to unfavorable geometry.
- Nitrile Group : The electron-withdrawing nitrile enhances the electrophilicity of adjacent carbonyl groups, contrasting with ester or amide analogs, which are less reactive .
Q & A
Q. Table 1. Representative Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Hantzsch thiazole reagents | Ethanol | Reflux | 60–75 |
| 2 | 4,4-dimethyl-3-oxopentanenitrile, AcOH | THF | 60°C | 45–55 |
Basic: How should spectroscopic techniques (NMR, MS) be applied to characterize this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC experiments. The thiazole proton (C2-H) appears as a singlet near δ 7.5–8.0 ppm, while the methylidene proton (CH=N) resonates at δ 8.2–8.5 ppm . The 4,4-dimethyl group shows two singlets at δ 1.2–1.5 ppm.
- Mass Spectrometry (HRMS) : Confirm the molecular ion [M+H]+ at m/z 416.08 (calculated for C17H16BrN3OS). Use ESI+ mode with acetonitrile/0.1% formic acid .
Advanced: How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structure refinement?
Methodological Answer:
- Software Tools : Use SHELXL () for iterative refinement. For twinned data, apply the TWIN/BASF commands in SHELXTL to model pseudo-merohedral twinning .
- Disorder Handling : Split atoms into partial occupancies and refine with isotropic displacement parameters. Validate using the R1 factor (< 0.05) and check residual electron density maps .
- Validation : Cross-verify with PLATON’s ADDSYM to detect missed symmetry operations .
Q. Table 2. Crystallographic Refinement Parameters (Example)
| Parameter | Value | Source |
|---|---|---|
| Space Group | P21/c | |
| R1/wR2 | 0.029/0.075 | |
| Data-to-Parameter Ratio | 13.5 |
Advanced: What experimental design principles optimize reaction yields in multi-step syntheses?
Methodological Answer:
- Design of Experiments (DoE) : Use a central composite design to optimize variables (e.g., temperature, catalyst loading). For example, vary reaction time (6–24 hrs) and temperature (50–80°C) to maximize imine formation .
- Statistical Modeling : Analyze response surfaces using software like JMP or Minitab. Prioritize factors with Pareto charts to identify critical variables .
Advanced: How does graph set analysis elucidate hydrogen-bonding networks in the crystal lattice?
Methodological Answer:
- Graph Set Notation : Assign patterns (e.g., D , C22 ) using Etter’s rules. For example, N–H···N hydrogen bonds between thiazole NH and nitrile groups form a D motif, while C–H···π interactions create C22 chains .
- Software : Mercury (CCDC) or CrystalExplorer can visualize and quantify interactions. Calculate interaction energies (Hirshfeld surface analysis) to rank stabilizing forces .
Basic: What are common impurities in this compound, and how are they identified?
Methodological Answer:
- Impurity Sources : Unreacted 4-(4-bromophenyl)thiazol-2-amine (retention time ~3.2 min in HPLC) or hydrolyzed imine byproducts.
- Detection : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient). Compare with spiked samples or LC-MS .
Advanced: How can flow chemistry improve reproducibility in the synthesis of bromophenyl-thiazole derivatives?
Methodological Answer:
- Microreactor Setup : Use a continuous-flow system with residence times <10 min to minimize side reactions (e.g., imine hydrolysis). Maintain precise temperature control (±1°C) via Peltier modules .
- Automation : Integrate in-line FTIR or UV monitoring for real-time feedback on reaction progress .
Basic: What solvents and conditions favor the (Z)-isomer during imine formation?
Methodological Answer:
- Solvent Effects : Use aprotic solvents (THF, DMF) to stabilize the imine transition state. Avoid protic solvents (e.g., methanol) that promote hydrolysis.
- Catalysis : Add molecular sieves (3Å) to scavenge water or use Lewis acids (e.g., ZnCl2) to enhance (Z)-selectivity .
Advanced: How do steric effects from the 4,4-dimethyl group influence conformational dynamics?
Methodological Answer:
- X-ray Analysis : The dimethyl group induces a twisted conformation in the pentanenitrile chain, reducing π-π stacking. Compare torsion angles (C–C–C–N) in crystal structures .
- DFT Calculations : Perform geometry optimization (B3LYP/6-31G*) to model steric strain. Calculate energy barriers for rotamer interconversion .
Advanced: What strategies validate computational docking studies targeting thiazole-containing compounds?
Methodological Answer:
- Docking Protocols : Use AutoDock Vina with flexible ligand sampling. Validate poses against crystal structures of homologous targets (e.g., kinase inhibitors) .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Calculate RMSD/RMSF values to confirm pose retention .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
